![molecular formula C7H15F2N B2459970 (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine CAS No. 2248184-18-9](/img/structure/B2459970.png)
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine
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Overview
Description
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine, also known as DFMP, is a synthetic compound that belongs to the class of amines. It is an important intermediate compound used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to have potent antifungal and antibacterial activity. It has also been studied for its potential use as a chiral building block in the synthesis of chiral compounds. (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to enhance cholinergic neurotransmission, which may have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine is a versatile intermediate compound that can be used in the synthesis of various pharmaceuticals and agrochemicals. It has potent antifungal and antibacterial activity, which makes it a valuable tool in microbiology research. However, (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine is a toxic compound that requires careful handling and disposal.
Future Directions
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has potential applications in the synthesis of chiral compounds, which may have therapeutic applications in the treatment of various diseases. Further research is needed to explore the potential of (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine as a chiral building block. (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine also has potential applications in the development of new antifungal and antibacterial agents. Future research should focus on the development of new (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine derivatives with improved pharmacological properties.
Synthesis Methods
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine can be synthesized by the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-oxide (TEMPO) with diethylaminosulfur trifluoride (DAST) in the presence of lithium chloride. The reaction takes place at room temperature and yields (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine in good yield.
Scientific Research Applications
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been widely used as an intermediate compound in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a reagent in organic synthesis. (2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine has been shown to have potent antifungal and antibacterial activity. It has also been studied for its potential use as a chiral building block in the synthesis of chiral compounds.
properties
IUPAC Name |
(2S)-5,5-difluoro-3,3-dimethylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(10)7(2,3)4-6(8)9/h5-6H,4,10H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAVBEYGRFXLMQ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,5-Difluoro-3,3-dimethylpentan-2-amine |
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